N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide
Description
N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide is a hydrobromide salt derived from a secondary amine, featuring a 4-nitrobenzyl group attached to a phenylethanamine backbone. The compound’s molecular formula is C₁₅H₁₅BrN₂O₂, with a molecular weight of 337.22 g/mol.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13;/h1-9,16H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPMGDENJBDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-52-2 | |
| Record name | Benzeneethanamine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitration-Protection-Deprotection Strategy
This three-step approach is the most widely documented method, leveraging β-phenylethylamine as the starting material:
- Acylation : β-Phenylethylamine is protected using acetic anhydride or propionyl chloride in dichloroethane at 50–95°C, forming N-acyl-β-phenylethylamine intermediates (e.g., N-acetyl-β-phenylethylamine) with >90% yield.
- Nitration : The intermediate is nitrated using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–25°C. Optimal molar ratios (1:3.5 H₂SO₄:HNO₃) yield 4-nitro-N-acyl-β-phenylethylamine.
- Deprotection and Salt Formation : Acidic hydrolysis (HCl/HBr in methanol) removes the acyl group, followed by recrystallization with hydrobromic acid to precipitate the hydrobromide salt (82–84% yield).
Advantages : High purity (>99% by HPLC), scalability for industrial production.
Limitations : Requires handling of corrosive acids and strict temperature control.
Reductive Amination of 4-Nitrobenzaldehyde
A one-pot reductive amination protocol avoids isolation of intermediates:
- Imine Formation : 4-Nitrobenzaldehyde reacts with 2-phenylethanamine in toluene at 60°C, forming an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) or iridium catalysts (e.g., Cp*Ir) reduce the imine to the secondary amine.
- Acidification : Treatment with hydrobromic acid (HBr) in ethanol yields the hydrobromide salt (75–88% yield).
Advantages : Fewer steps, mild conditions.
Limitations : Lower yields compared to nitration-protection methods due to competing side reactions.
Copper-Catalyzed Cross-Coupling
A patent-pending method utilizes Ullmann-type coupling for direct N-alkylation:
- Substrate Preparation : 4-Nitrobenzyl bromide and 2-phenylethanamine are dissolved in 1,4-dioxane.
- Coupling : Copper(I) iodide (CuI) and N,N'-dimethylethylenediamine catalyze the reaction at 100°C for 24 hours, achieving 92% conversion.
- Salt Formation : HBr gas is bubbled through the solution to precipitate the product.
Advantages : High regioselectivity, no nitration required.
Limitations : Costly catalysts and prolonged reaction times.
Comparative Analysis of Methods
Optimization and Industrial Considerations
- Solvent Selection : Dichloroethane and toluene are preferred for nitration due to inertness and high boiling points.
- Catalyst Recycling : Iridium and copper catalysts show potential for reuse in flow reactors, reducing costs.
- Safety : Nitration reactions require explosion-proof equipment and strict pH control to prevent runaway reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide can undergo various chemical reactions, including:
Substitution: The benzyl bromide moiety can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases to facilitate nucleophilic substitution.
Major Products Formed
Reduction: The major product is N-(4-aminobenzyl)-2-phenylethanamine.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of phenethylamines, including N-benzylated compounds, exhibit significant activity at serotonin receptors, particularly the 5-HT and 5-HT subtypes. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions .
Case Study: Serotonin Receptor Interaction
A study published in 2019 examined various N-benzylated phenethylamines for their affinity towards serotonin receptor subtypes. It was found that compounds similar to N-(4-nitrobenzyl)-2-phenylethanamine showed selective agonistic activity at the 5-HT receptor, indicating their potential as novel antidepressants or anxiolytics . This highlights the compound's relevance in developing new psychiatric medications.
Synthetic Methodologies
Synthesis of Chiral Amine Intermediates
The synthesis of N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide can be achieved through various chemical pathways. Its role as an intermediate in synthesizing more complex molecules is significant. For instance, methods involving catalytic hydrogenation and chiral resolution have been reported to produce high-yield chiral amines from simpler precursors .
Table: Synthetic Pathways for this compound
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitrobenzene, Acids | 85% |
| 2 | Hydrogenation | Pt/C Catalyst | High |
| 3 | Coupling | Chiral Auxiliaries | >99% ee |
Potential Therapeutic Applications
Exploration in Cancer Treatment
Recent studies have explored the use of substituted aryl benzylamines as inhibitors for prostate cancer therapeutics. The structural modifications similar to those found in N-(4-nitrobenzyl)-2-phenylethanamine have shown promise as selective inhibitors that could lead to new cancer treatments .
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers: Positional Nitro Variations
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide (CAS: 104720-70-9) is a positional isomer differing only in the nitro group’s placement (meta vs. para). Key comparisons include:
Table 1: Comparison of Nitro-Substituted Analogs
| Compound | Nitro Position | Molecular Weight (g/mol) | Commercial Availability | Key Properties |
|---|---|---|---|---|
| N-(4-nitrobenzyl)-2-phenylethanamine HB | Para | 337.22 | Presumed available | Higher resonance stability |
| N-(3-nitrobenzyl)-2-phenylethanamine HB | Meta | 337.22 | Discontinued | Moderate electronic effects |
Schiff Base Derivatives: Electronic and Optical Properties
Schiff bases derived from 4-nitrocinnamaldehyde, such as (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine , exhibit distinct structural and electronic differences:
- Structure : Contains an imine (-C=N-) linkage instead of a benzylamine group, enabling extended π-conjugation .
- HOMO-LUMO Gap: Lower energy gaps (∆E = 3.2–3.5 eV) due to conjugation, enhancing nonlinear optical (NLO) properties like polarizability and hyperpolarizability .
Table 2: Hydrobromide Salts vs. Schiff Bases
Pharmacologically Active Hydrobromide Salts
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... hydrazine hydrobromide () demonstrates cardioprotective efficacy surpassing Levocarnitine. Comparisons include:
Substituent Effects: Methoxy and Halogen Variants
- N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine HB : Fluorine’s electronegativity may enhance metabolic stability, a feature absent in the nitro compound .
Biological Activity
N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a benzyl moiety, linked to a 2-phenylethanamine structure. The molecular formula is C16H18BrN3O2, with a molar mass of approximately 368.24 g/mol. The presence of the nitro group significantly influences its biological activity by modulating interactions with various receptors.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that modifications in the benzyl group can lead to variations in receptor affinity and selectivity. For instance, compounds with similar structures have shown differing affinities for these receptors, suggesting that the nitro substitution plays a critical role in modulating these interactions .
Biological Activity and Pharmacological Effects
-
Receptor Binding Affinity :
- This compound exhibits significant binding affinity for serotonin receptors. Studies indicate that modifications in the structure can lead to substantial changes in potency and selectivity .
- The compound's affinity for the 5-HT2A receptor has been noted to be higher compared to the 5-HT2C receptor, which may have implications for its psychoactive properties .
-
Potential Therapeutic Applications :
- The compound has been explored for its potential use in treating psychiatric disorders due to its interaction with serotonin pathways. Its structural analogs have been investigated as potential antidepressants or anxiolytics .
- Additionally, it has been suggested as a candidate for further development in cancer therapeutics due to its inhibitory effects on certain cancer cell lines .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Study on Receptor Selectivity :
A comparative study examined various benzylated phenethylamines and their selectivity for serotonin receptors. It was found that this compound demonstrated a unique binding profile that could be leveraged for developing selective agonists . -
Anticancer Activity :
In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against human prostate cancer cells, indicating its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis through receptor-mediated pathways .
Data Tables
| Compound Name | Molecular Formula | Key Features | Binding Affinity (5-HT2A) |
|---|---|---|---|
| N-(4-nitrobenzyl)-2-phenylethanamine | C16H18BrN3O2 | Nitro group enhances receptor interaction | High |
| N-benzyl-2-phenylethanamine | C15H17N | Lacks nitro group; lower affinity | Moderate |
| N-(3-nitrobenzyl)-2-phenylethanamine | C16H18BrN3O3 | Different nitro position; varied activity | Variable |
Q & A
Q. What are the optimal synthetic routes for N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide?
The synthesis typically involves reductive amination between 4-nitrobenzaldehyde and 2-phenylethanamine, followed by hydrobromic acid salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts in methanol/ethanol under inert conditions .
- Salt Formation : React the free amine with hydrobromic acid (48% w/w) in ethanol, followed by recrystallization to isolate the hydrobromide salt .
- Critical Parameters : Control reaction pH (~5-6) during amination to minimize side products. Excess HBr ensures complete salt formation .
Q. How can researchers characterize the purity and structure of this compound?
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Cardioprotection Assays : Measure hypoxia-induced smooth muscle contraction reduction using isolated rat aorta models, comparing efficacy to reference drugs like Mildronate .
- Enzyme Inhibition Studies : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
- Case Study : A 29% yield drop (from lab to pilot scale) was attributed to solvent polarity effects. Switching from carbon tetrachloride to acetonitrile improved yield from 19% to 65% due to better stabilization of intermediates .
- Mitigation : Use computational modeling (DFT) to optimize transition states and solvent interactions. Monitor reaction progress via HPLC to identify bottlenecks .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
Q. How do structural modifications alter pharmacological activity?
- Nitro Group Reduction : Converting the nitro to an amine group (-NH2) enhances CNS penetration but reduces cardioprotective activity due to altered electron-withdrawing effects .
- Hydrobromide vs. Free Base : The hydrobromide salt improves aqueous solubility but may reduce blood-brain barrier permeability compared to the free amine .
Q. What advanced spectroscopic techniques validate electronic interactions in this compound?
Q. How can researchers address discrepancies in biological assay reproducibility?
- Case Study : Variability in cardioprotection assays was linked to differences in tissue oxygenation protocols. Standardizing hypoxia chambers (5% O2, 37°C) improved reproducibility .
- Statistical Approaches : Use multivariate ANOVA to account for batch effects in cell-based assays .
Q. What mechanistic insights explain its neuropharmacological potential?
- Dopamine Receptor Binding : Molecular docking studies suggest affinity for D2 receptors (Ki ~120 nM), likely due to the phenylethanamine backbone .
- MAO-B Inhibition : The nitro group enhances electron-deficient aromatic interactions with MAO-B’s FAD cofactor, reducing enzyme activity by ~40% at 10 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
